molecular formula C24H46N2O4S B612988 H-Val-P-nitrobenzyl ester hbr CAS No. 6015-79-8

H-Val-P-nitrobenzyl ester hbr

Cat. No.: B612988
CAS No.: 6015-79-8
M. Wt: 333.18
InChI Key: CHFNEXOXGYAUEY-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-P-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄·HBr and a molecular weight of 333.18 . This compound is commonly used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

H-Val-P-nitrobenzyl ester hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-P-nitrobenzyl ester hydrobromide typically involves the esterification of valine with p-nitrobenzyl alcohol in the presence of a suitable acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of H-Val-P-nitrobenzyl ester hydrobromide may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

H-Val-P-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include valine derivatives, p-nitrobenzyl alcohol, and various substituted products depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of H-Val-P-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active valine derivative and p-nitrobenzyl alcohol. This process can modulate various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-Val-P-nitrobenzyl ester hydrobromide include:

  • H-Val-P-nitrobenzyl ester hydrochloride
  • H-Val-P-nitrobenzyl ester acetate
  • H-Val-P-nitrobenzyl ester sulfate

Uniqueness

H-Val-P-nitrobenzyl ester hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHPSGRHDCWSGR-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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